molecular formula C13H19NO B13582922 3-(Aminomethyl)-3-(3,4-dimethylphenyl)cyclobutan-1-ol

3-(Aminomethyl)-3-(3,4-dimethylphenyl)cyclobutan-1-ol

Cat. No.: B13582922
M. Wt: 205.30 g/mol
InChI Key: FIJAGPVUAJAHSZ-UHFFFAOYSA-N
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Description

3-(Aminomethyl)-3-(3,4-dimethylphenyl)cyclobutan-1-ol is an organic compound that features a cyclobutane ring substituted with an aminomethyl group and a 3,4-dimethylphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Aminomethyl)-3-(3,4-dimethylphenyl)cyclobutan-1-ol typically involves the following steps:

    Formation of the Cyclobutane Ring: This can be achieved through [2+2] cycloaddition reactions involving alkenes.

    Introduction of the Aminomethyl Group: This step often involves the use of aminomethylating agents such as formaldehyde and ammonia or amines.

    Attachment of the 3,4-Dimethylphenyl Group: This can be done through Friedel-Crafts alkylation reactions using 3,4-dimethylbenzene and appropriate catalysts.

Industrial Production Methods

In an industrial setting, the production of this compound may involve:

    Batch or Continuous Flow Reactors: To optimize reaction conditions and yield.

    Catalysts: Such as Lewis acids for Friedel-Crafts reactions.

    Purification Techniques: Including distillation, crystallization, and chromatography to obtain the pure compound.

Chemical Reactions Analysis

Types of Reactions

3-(Aminomethyl)-3-(3,4-dimethylphenyl)cyclobutan-1-ol can undergo various chemical reactions, including:

    Oxidation: Using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Employing reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic or electrophilic substitution reactions depending on the functional groups involved.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenating agents like thionyl chloride for nucleophilic substitution.

Major Products

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of halogenated derivatives.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: As a probe to study biological processes involving cyclobutane-containing compounds.

    Medicine: Potential use in drug development due to its unique structural features.

    Industry: As an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism by which 3-(Aminomethyl)-3-(3,4-dimethylphenyl)cyclobutan-1-ol exerts its effects can involve:

    Molecular Targets: Such as enzymes or receptors that interact with the cyclobutane ring or the aminomethyl group.

    Pathways: Involving signal transduction or metabolic processes that are influenced by the compound’s structure.

Comparison with Similar Compounds

Similar Compounds

    3-(Aminomethyl)-3-phenylcyclobutan-1-ol: Lacks the dimethyl groups on the phenyl ring.

    3-(Aminomethyl)-3-(4-methylphenyl)cyclobutan-1-ol: Has only one methyl group on the phenyl ring.

    3-(Aminomethyl)-3-(3,4-dichlorophenyl)cyclobutan-1-ol: Contains chlorine atoms instead of methyl groups.

Uniqueness

3-(Aminomethyl)-3-(3,4-dimethylphenyl)cyclobutan-1-ol is unique due to the presence of both aminomethyl and 3,4-dimethylphenyl groups on the cyclobutane ring, which may confer distinct chemical and biological properties compared to its analogs.

Properties

Molecular Formula

C13H19NO

Molecular Weight

205.30 g/mol

IUPAC Name

3-(aminomethyl)-3-(3,4-dimethylphenyl)cyclobutan-1-ol

InChI

InChI=1S/C13H19NO/c1-9-3-4-11(5-10(9)2)13(8-14)6-12(15)7-13/h3-5,12,15H,6-8,14H2,1-2H3

InChI Key

FIJAGPVUAJAHSZ-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(C=C1)C2(CC(C2)O)CN)C

Origin of Product

United States

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